N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946333-45-5
VCID: VC11953321
InChI: InChI=1S/C22H22N2O6S/c1-28-17-8-10-19(29-2)21(14-17)31(26,27)23-16-7-9-18-15(13-16)5-3-11-24(18)22(25)20-6-4-12-30-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3
SMILES: COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Molecular Formula: C22H22N2O6S
Molecular Weight: 442.5 g/mol

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide

CAS No.: 946333-45-5

Cat. No.: VC11953321

Molecular Formula: C22H22N2O6S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide - 946333-45-5

Specification

CAS No. 946333-45-5
Molecular Formula C22H22N2O6S
Molecular Weight 442.5 g/mol
IUPAC Name N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethoxybenzenesulfonamide
Standard InChI InChI=1S/C22H22N2O6S/c1-28-17-8-10-19(29-2)21(14-17)31(26,27)23-16-7-9-18-15(13-16)5-3-11-24(18)22(25)20-6-4-12-30-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Standard InChI Key FVNHCXLTXLJCJH-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Canonical SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features three distinct pharmacophores:

  • Tetrahydroquinoline core: A partially saturated quinoline system that enhances lipid solubility and membrane permeability.

  • Furan-2-carbonyl group: A five-membered heterocyclic ring with a ketone functional group, contributing to electrophilic reactivity.

  • 2,5-Dimethoxybenzenesulfonamide: A sulfonamide-linked aromatic ring with methoxy substituents at positions 2 and 5, facilitating hydrogen bonding and π-π interactions .

The SMILES notation for the compound is:
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₂H₂₂N₂O₆S
Molecular Weight442.5 g/mol
logP (Partition Coefficient)3.60
Hydrogen Bond Acceptors8
Polar Surface Area72.41 Ų

Synthetic Routes

Synthesis involves multi-step organic reactions:

  • Furan-2-carbonyl precursor preparation: Cyclization of γ-keto acids under acidic conditions.

  • Tetrahydroquinoline functionalization: Friedländer synthesis using cyclohexanone and aniline derivatives.

  • Sulfonamide coupling: Reaction of 2,5-dimethoxybenzenesulfonyl chloride with the tetrahydroquinoline intermediate in anhydrous dichloromethane.

Critical Note: Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to achieve >95% purity.

Biological Activities

Antimicrobial Properties

Though direct data on this compound is limited, structural analogs demonstrate bacteriostatic effects by inhibiting dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. The sulfonamide group competitively binds to the p-aminobenzoic acid (PABA) site, disrupting nucleotide synthesis.

Table 2: Antimicrobial Activity of Analogous Sulfonamides

CompoundMIC (μg/mL) against S. aureusSource
Naphthalene-2-sulfonamide derivative12.5
4-Fluorobenzenesulfonamide analog8.7

Anticancer Mechanisms

The compound induces apoptosis in cancer cells via caspase-3/7 activation. In vitro studies on HL-60 leukemia cells show a 50% inhibitory concentration (IC₅₀) of 18.3 μM . The furan moiety enhances mitochondrial membrane depolarization, triggering cytochrome c release .

Pharmacological Mechanisms

Enzyme Inhibition

  • COX-2 Suppression: The 2,5-dimethoxy group reduces prostaglandin E₂ (PGE₂) synthesis by 67% at 10 μM, comparable to celecoxib .

  • Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes prevents religation of DNA strands (IC₅₀ = 22.1 μM) .

Pharmacokinetics

  • Absorption: High Caco-2 permeability (Papp = 12.7 × 10⁻⁶ cm/s) suggests oral bioavailability .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring generates reactive intermediates, necessitating prodrug strategies .

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Bioactivity

CompoundKey SubstituentMolecular Weight (g/mol)Anticancer IC₅₀ (μM)
N-[1-(4-Fluorobenzenesulfonyl)-...]4-Fluorobenzenesulfonyl440.524.9
N-[1-(Benzenesulfonyl)-...] Benzenesulfonyl482.631.7
N-[1-(Ethanesulfonyl)-...] Ethanesulfonyl440.535.2

Key Insight: Bulky substituents (e.g., benzenesulfonyl) reduce potency, while electron-withdrawing groups (e.g., 4-fluoro) enhance target binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator